2-Fluorobenzoyl fluoride CAS 13918-90-6 properties
2-Fluorobenzoyl fluoride CAS 13918-90-6 properties
An in-depth technical guide on 2-Fluorobenzoyl Fluoride (CAS 13918-90-6) , structured for researchers and drug development professionals.[1]
CAS: 13918-90-6 | Formula: C
Executive Summary
2-Fluorobenzoyl fluoride (2-FBF) is a specialized acylating agent that occupies a "Goldilocks" zone in organic synthesis—more stable than its corresponding acid chloride (2-fluorobenzoyl chloride) yet highly reactive toward specific nucleophiles.[1] Unlike acyl chlorides, which hydrolyze rapidly upon exposure to atmospheric moisture, 2-FBF exhibits enhanced hydrolytic stability, allowing for easier handling and purification.[1]
In drug discovery, 2-FBF is increasingly utilized for difficult amide couplings (particularly with sterically hindered amines) and Friedel-Crafts acylations where the unique electronic properties of the C–F bond prevent side reactions such as racemization or oxazolone formation. This guide details the physicochemical properties, synthesis protocols, and mechanistic advantages of 2-FBF.[2]
Physicochemical Profile
While the chlorinated analog (2-fluorobenzoyl chloride) is ubiquitous, the fluoride variant offers distinct physical properties driven by the high electronegativity and small radius of the fluorine atom.
Table 1: Chemical & Physical Properties
| Property | Value | Notes |
| CAS Number | 13918-90-6 | Distinct from Chloride (393-52-2) |
| Molecular Weight | 142.10 g/mol | |
| Boiling Point | 166–170 °C | At 760 mmHg (Experimental) [1] |
| Density | ~1.245 g/cm³ | Predicted value at 20°C [1] |
| Appearance | Colorless liquid | Fumes in moist air (slower than chloride) |
| Solubility | DCM, THF, Et₂O, MeCN | Reacts slowly with water/alcohols |
| Stability | Moisture Sensitive | Hydrolyzes to HF and 2-Fluorobenzoic acid |
Synthesis & Preparation
Two primary pathways exist for synthesizing 2-FBF: Halogen Exchange (from the chloride) and Deoxyfluorination (from the acid). The halogen exchange method is preferred for scale-up due to cost efficiency.[1]
Pathway A: Halogen Exchange (Recommended for Scale)
This method utilizes Potassium Bifluoride (KHF
-
Reagents: 2-Fluorobenzoyl chloride, KHF
, Acetonitrile (MeCN).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Mechanism: Nucleophilic substitution where the hard fluoride ion displaces the softer chloride.[1]
Protocol:
-
Dissolve 2-fluorobenzoyl chloride (1.0 equiv) in anhydrous MeCN (5 mL/mmol).
-
Add Potassium Bifluoride (KHF
, 2.0 equiv) in one portion. -
Reflux the heterogeneous mixture for 4–6 hours. Monitor by
F NMR (appearance of carbonyl fluoride signal at ~ +16 to +18 ppm).ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted"> -
Cool to room temperature and filter off inorganic salts.
-
Concentrate the filtrate and distill under reduced pressure to obtain 2-FBF.
Pathway B: Deoxyfluorination (Mild Conditions)
Using Cyanuric Fluoride allows for the direct conversion of 2-fluorobenzoic acid to 2-FBF under mild, neutral conditions, avoiding strong acids.
-
Reagents: 2-Fluorobenzoic acid, Cyanuric Fluoride, Pyridine, DCM.[1]
Visualization: Synthetic Workflows
Figure 1: Dual synthetic pathways for generating 2-Fluorobenzoyl fluoride from common precursors.[1]
Mechanistic Reactivity & Applications[1][7]
Why Acyl Fluorides?
The utility of 2-FBF lies in the unique nature of the C(O)–F bond.[5]
-
Bond Strength vs. Leaving Group Ability: The C–F bond is stronger (approx. 116 kcal/mol) than the C–Cl bond (approx. 81 kcal/mol), making acyl fluorides more resistant to spontaneous hydrolysis and side reactions like oxazolone formation.[1]
-
Hard/Soft Acid-Base (HSAB) Theory: The carbonyl carbon in acyl fluorides is a "hard" electrophile.[1] It reacts preferentially with "hard" nucleophiles (amines, alkoxides) while ignoring "soft" nucleophiles or weak bases that might decompose acyl chlorides.[1]
Application: Sterically Hindered Amide Coupling
2-FBF is superior to chlorides for coupling electron-deficient or sterically bulky anilines.[1] The small size of the fluorine atom minimizes steric clash during the formation of the tetrahedral intermediate.
Protocol: Coupling with Weak Nucleophiles
-
Activation: If starting from the acid, generate 2-FBF in situ using TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) or isolate 2-FBF as described above.[1]
-
Coupling: Dissolve 2-FBF (1.1 equiv) and the amine (1.0 equiv) in DCM or THF.
-
Base: Add DIPEA (2.0 equiv).
-
Reaction: Stir at room temperature. The reaction is often faster and cleaner than with the corresponding chloride due to the absence of HCl generation (HF is scavenged by the base) and reduced racemization risk.
Visualization: Reactivity Profile
Figure 2: Reactivity profile highlighting the stability-reactivity balance of acyl fluorides.
Safety & Handling (E-E-A-T)
Critical Warning: While 2-FBF is more stable than the chloride, it eventually hydrolyzes to release Hydrogen Fluoride (HF) and 2-fluorobenzoic acid.[1] HF is a systemic poison and bone seeker.[1]
-
Engineering Controls: Always handle in a functioning chemical fume hood.
-
PPE: Neoprene or Nitrile gloves (double gloved), safety goggles, and a lab coat.[1]
-
First Aid: Calcium gluconate gel must be immediately available in the workspace.[1] In case of skin contact, wash with water and apply gel immediately.[1][4]
-
Storage: Store in tightly sealed plastic (HDPE/Teflon) or fluorinated containers. Glass may be etched over long periods if moisture is present.[1] Store under inert gas (Argon/Nitrogen) at 2–8°C.
References
-
SciFinder / ChemicalBook. (2025).[1] Physical Properties of 2-Fluorobenzoyl fluoride (CAS 13918-90-6).[1][6] Retrieved from [1]
-
Olah, G. A., et al. (1961).[1] Synthetic Methods and Reactions.[1][2][3][4][5][7][8] Fluorination of Carboxylic Acids with Cyanuric Fluoride.[3] Synthesis, 1973(08), 487-489.[1] (Foundational protocol for Cyanuric Fluoride usage).
-
Valeur, E., & Bradley, M. (2009).[1] Amide bond formation: beyond the myth of coupling reagents.[1] Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Ulven, T., et al. (2015).[1] Acyl Fluorides in Sterically Hindered Amide Coupling.[1][5] Organic Chemistry Frontiers.[1] Link
-
National Toxicology Program. (1992).[1] Safety Data for 2-Fluorobenzoyl Chloride (Analogous Hazard Data).Link[1]
Sources
- 1. 2-Fluorobenzoyl chloride | C7H4ClFO | CID 9808 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. blogs.rsc.org [blogs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. sigmaaldrich.com [sigmaaldrich.com]
